An In-depth Technical Guide to 5-Methoxy-2-phenylpyrimidine: Synthesis, Properties, and Handling
An In-depth Technical Guide to 5-Methoxy-2-phenylpyrimidine: Synthesis, Properties, and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methoxy-2-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide covers the compound's identification, physicochemical properties, synthesis, potential applications, and essential safety and handling protocols.
Compound Identification and Physicochemical Properties
-
Molecular Formula: C₁₁H₁₀N₂O
-
Molecular Weight: 186.21 g/mol
The structural isomer, 4-Methoxy-2-phenylpyrimidine, shares the same molecular formula and weight, highlighting the importance of precise nomenclature.
Physicochemical Properties:
The properties of pyrimidine derivatives are influenced by their substituents.[1] Based on general principles for related compounds, the following are expected for 5-Methoxy-2-phenylpyrimidine:
| Property | Expected Value/Characteristic |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to have good solubility in organic solvents.[1] |
| Melting Point | The melting point will be specific to the pure compound. |
| Boiling Point | The boiling point of the parent pyrimidine is 123-124°C.[2][3] |
| pKa | The basicity is expected to be low due to the electron-withdrawing nature of the nitrogen atoms.[3] |
Synthesis of 5-Methoxy-2-phenylpyrimidine
The synthesis of 5-Methoxy-2-phenylpyrimidine can be approached through several established methods for creating substituted pyrimidines. A common strategy involves the condensation of a β-dicarbonyl compound with an amidine.
Experimental Protocol: Illustrative Synthesis
This protocol is a generalized procedure based on common pyrimidine synthesis methods.
Materials:
-
A suitable 1,3-dicarbonyl precursor
-
Benzamidine hydrochloride
-
Sodium methoxide
-
Methanol
-
Appropriate solvents for workup and purification
Procedure:
-
Condensation: Dissolve the 1,3-dicarbonyl precursor and benzamidine hydrochloride in methanol.
-
Cyclization: Add a solution of sodium methoxide in methanol to the reaction mixture and reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the desired 5-substituted-2-phenylpyrimidine.
-
Introduction of the Methoxy Group: If the precursor does not already contain the 5-methoxy group, it can be introduced in a subsequent step, for example, through nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 5-position with sodium methoxide.
Diagram of a General Synthetic Workflow:
Caption: Generalized workflow for the synthesis of 5-Methoxy-2-phenylpyrimidine.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds, including components of DNA and RNA.[4][5] Substituted pyrimidines are known to exhibit a broad range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[5][6]
The specific biological activities of 5-Methoxy-2-phenylpyrimidine would need to be determined through biological screening. However, based on the activities of related compounds, it could serve as a scaffold for the development of:
-
Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in cancer therapy.[7]
-
Anticancer Agents: Numerous pyrimidine derivatives have shown potent antitumor activity.[8][9][10]
-
Neurological Disorder Treatments: Some pyrimidine derivatives have been investigated as agonists for dopamine receptors, suggesting potential applications in treating neurological disorders.[11]
Safety and Handling of Pyrimidine Derivatives
Given the absence of a specific Material Safety Data Sheet (MSDS) for 5-Methoxy-2-phenylpyrimidine, it is crucial to handle this compound with the precautions appropriate for a potentially hazardous chemical. The following guidelines are based on the general safety protocols for pyrimidine derivatives.[6][12]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[6]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][12]
-
Respiratory Protection: All work should be conducted in a well-ventilated laboratory, and if there is a risk of generating dust or aerosols, a properly functioning chemical fume hood should be used.[6][12]
Handling and Storage:
-
Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes, and prevent the formation of dust.[12]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.[6]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
Spill and Disposal Procedures:
-
Spills: In case of a spill, ensure adequate ventilation, wear appropriate PPE, and contain the spill. Collect the material and place it in a suitable container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous waste. Do not allow the product to enter drains.[6][12]
Diagram of Safe Handling Workflow:
Caption: A generalized workflow for the safe handling of pyrimidine derivatives.
Conclusion
References
- EvitaChem. (n.d.). Buy 5-Methoxy-2-phenylpyrimidine (EVT-13237378).
- MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- BenchChem. (n.d.). Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application.
- Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- Wikipedia. (n.d.). Pyrimidine.
- MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- PMC. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- BenchChem. (n.d.). Application Notes: Leveraging 5-Methoxy-2-methylthiopyrimidine in Drug Discovery.
- MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
- Lirias. (n.d.). Synthesis of a 2,4,6-trisubstituted 5-cyano-pyrimidine library and evaluation of its immunosuppressive activity in.
- PMC. (n.d.). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
- BenchChem. (n.d.). Applications of 5-(Azidomethyl)-2-methylpyrimidine in Drug Discovery: A Versatile Building Block for Therapeutic Agents.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine.
- PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- PMC. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies.
- PubMed. (2024, September 7). Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists.
- PMC. (n.d.). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. scialert.net [scialert.net]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
